molecular formula C10H11Cl2NO2S B4585928 N-allyl-1-(2,6-dichlorophenyl)methanesulfonamide

N-allyl-1-(2,6-dichlorophenyl)methanesulfonamide

Cat. No. B4585928
M. Wt: 280.17 g/mol
InChI Key: REXMTNRTZOAMCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-allyl-1-(2,6-dichlorophenyl)methanesulfonamide is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly known as ADX-10059, and its chemical structure is C12H12Cl2N2O2S. ADX-10059 is a selective antagonist of the transient receptor potential vanilloid type 1 (TRPV1) receptor, which is involved in pain sensation and inflammation.

Mechanism of Action

The N-allyl-1-(2,6-dichlorophenyl)methanesulfonamide receptor is a non-selective cation channel that is activated by various stimuli, such as heat, protons, and capsaicin. When activated, this compound channels allow calcium ions to enter the cell, which leads to the release of neurotransmitters and the perception of pain and inflammation. ADX-10059 selectively blocks this compound channels, which reduces the influx of calcium ions and the release of neurotransmitters. This results in the attenuation of pain and inflammation.
Biochemical and Physiological Effects
ADX-10059 has been shown to have potent analgesic and anti-inflammatory effects in preclinical models. This compound has been shown to reduce thermal hyperalgesia, mechanical allodynia, and edema in models of inflammatory pain. ADX-10059 has also been shown to reduce the number and severity of migraine attacks in preclinical models. In addition, this compound has been shown to reduce the frequency and severity of reflux symptoms in models of gastroesophageal reflux disease.

Advantages and Limitations for Lab Experiments

ADX-10059 has several advantages for lab experiments. This compound is highly selective for N-allyl-1-(2,6-dichlorophenyl)methanesulfonamide receptors, which reduces the potential for off-target effects. ADX-10059 is also orally bioavailable, which makes it a convenient compound for testing in animal models. However, there are some limitations to using ADX-10059 in lab experiments. This compound has a relatively short half-life, which may limit its effectiveness in chronic pain models. In addition, ADX-10059 has poor solubility in aqueous solutions, which may limit its use in certain experimental designs.

Future Directions

There are several future directions for the study of ADX-10059. One potential application of this compound is in the treatment of neuropathic pain, which is a chronic pain condition that is often resistant to current treatments. ADX-10059 has shown promising results in preclinical models of neuropathic pain, and further studies are needed to determine its efficacy in humans. Another potential application of ADX-10059 is in the treatment of cancer pain, which is a common and debilitating symptom in cancer patients. ADX-10059 has been shown to reduce cancer-induced bone pain in preclinical models, and further studies are needed to determine its efficacy in other types of cancer pain. Finally, ADX-10059 may have potential applications in other areas of medicine, such as dermatology and ophthalmology, where N-allyl-1-(2,6-dichlorophenyl)methanesulfonamide receptors are involved in pain and inflammation.

Scientific Research Applications

ADX-10059 has been studied extensively for its potential therapeutic applications in pain management and inflammation. N-allyl-1-(2,6-dichlorophenyl)methanesulfonamide receptors are involved in the perception of pain and inflammation, and ADX-10059 has been shown to selectively block these receptors. This compound has been tested in preclinical models of inflammatory pain, neuropathic pain, and migraine, and has shown promising results. ADX-10059 has also been studied for its potential use in the treatment of gastrointestinal disorders, such as irritable bowel syndrome and gastroesophageal reflux disease.

properties

IUPAC Name

1-(2,6-dichlorophenyl)-N-prop-2-enylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO2S/c1-2-6-13-16(14,15)7-8-9(11)4-3-5-10(8)12/h2-5,13H,1,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REXMTNRTZOAMCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNS(=O)(=O)CC1=C(C=CC=C1Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-allyl-1-(2,6-dichlorophenyl)methanesulfonamide
Reactant of Route 2
Reactant of Route 2
N-allyl-1-(2,6-dichlorophenyl)methanesulfonamide
Reactant of Route 3
Reactant of Route 3
N-allyl-1-(2,6-dichlorophenyl)methanesulfonamide
Reactant of Route 4
N-allyl-1-(2,6-dichlorophenyl)methanesulfonamide
Reactant of Route 5
N-allyl-1-(2,6-dichlorophenyl)methanesulfonamide
Reactant of Route 6
N-allyl-1-(2,6-dichlorophenyl)methanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.